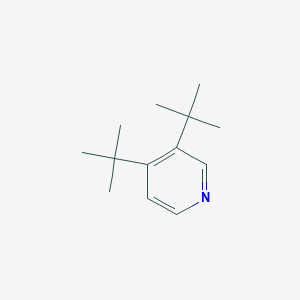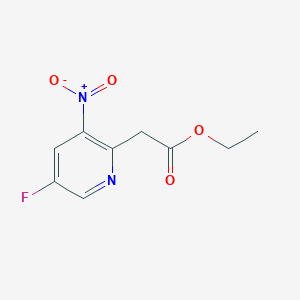
Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, with an ethyl acetate group attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate typically involves the nitration of a fluoropyridine derivative followed by esterification. One common method includes:
Nitration: The starting material, 5-fluoropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.
Esterification: The resulting 5-fluoro-3-nitropyridine is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Reduction: Ethyl2-(5-amino-3-nitropyridin-2-yl)acetate.
Substitution: Ethyl2-(5-methoxy-3-nitropyridin-2-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl2-(3-nitropyridin-2-yl)acetate: Similar structure but lacks the fluorine atom.
Ethyl2-(5-chloro-3-nitropyridin-2-yl)acetate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Ethyl2-(5-fluoro-3-nitropyridin-2-yl)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable intermediate in drug development.
Propiedades
Fórmula molecular |
C9H9FN2O4 |
|---|---|
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
ethyl 2-(5-fluoro-3-nitropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3 |
Clave InChI |
FFSWUPBVIVHDPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=N1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



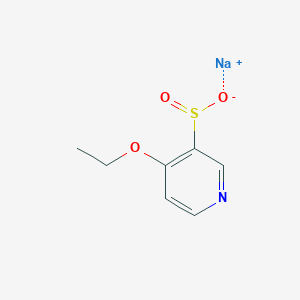

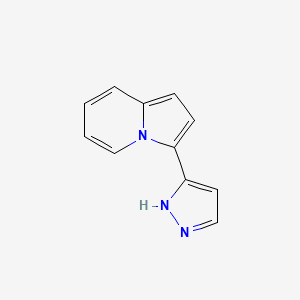


![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

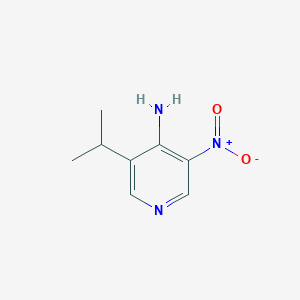

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
